molecular formula C11H11N3O3 B1598882 1-(2-Methoxy-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid CAS No. 210159-13-0

1-(2-Methoxy-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid

Cat. No. B1598882
CAS RN: 210159-13-0
M. Wt: 233.22 g/mol
InChI Key: XDIJXIDIHIYINO-UHFFFAOYSA-N
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Description

1-(2-Methoxy-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid is a derivative of the 1,2,3-triazole family . Triazoles are nitrogen-embedded heterocycles that have gained considerable attention in the pharmaceutical industry and academia . They are not found in nature but have a wide range of medicinal applications against various malignant cells, microorganisms, and viruses .


Synthesis Analysis

The synthesis of 1,2,3-triazoles can be achieved through ‘click’ chemistry, which involves ruthenium- or copper-catalysis between azides and terminal alkynes by cycloaddition reactions . A series of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids/carbohydrazides were synthesized and evaluated for their in vitro xanthine oxidase (XO) inhibitory activity .


Molecular Structure Analysis

Triazoles are five-membered heterocycles embedded with three consecutive nitrogen atoms . They have several convenient attributes such as immense chemical reliability (generally inactive to basic or acidic hydrolysis and reducing and oxidizing reactions even at higher temperature), effective dipole moment (4.8–5.6 Debye), capability of hydrogen bonding and aromatic character, which enhances their aptitude and solubility to interact with biomolecular targets as well as highly stable to metabolic degradation .


Chemical Reactions Analysis

Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They have been extensively used as a linker and a functional moiety . The carboxylic acid derivatives exhibited high potency in the submicromolar/nanomolar range .


Physical And Chemical Properties Analysis

Triazoles have several convenient attributes such as immense chemical reliability (generally inactive to basic or acidic hydrolysis and reducing and oxidizing reactions even at higher temperature), effective dipole moment (4.8–5.6 Debye), capability of hydrogen bonding and aromatic character . These properties enhance their aptitude and solubility to interact with biomolecular targets and make them highly stable to metabolic degradation .

Scientific Research Applications

Synthesis and Chemical Properties

1-(2-Methoxy-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid and its derivatives demonstrate a wide range of applications in chemical synthesis, showcasing their versatility in the development of novel compounds and materials. For instance, efficient regioselective synthesis techniques have been developed to create 3,4,5-trisubstituted 1,2,4-triazoles, leveraging the electron-donating methoxy group for lateral metalation/functionalization. This process is crucial for the synthesis of various triazole derivatives, offering a pathway to phenol derivatives and expanding synthetic design flexibility (Mansueto et al., 2014). Additionally, the synthesis, structure, and properties of related compounds have been thoroughly studied, enabling the creation of novel materials with specific chemical properties for targeted applications (Shtabova et al., 2005).

Pharmacological Potential

Research into the pharmacological potential of triazole derivatives, including this compound, has shown promising results. The anticonvulsant activity of specific derivatives exceeds that of reference drugs, highlighting the potential for developing new therapeutic agents. Methods for the quality control and quantitative determination of these substances have been established, supporting their progression through drug development stages (Perekhoda, 2015).

Antimicrobial and Antibacterial Activities

The antimicrobial and antibacterial activities of triazole analogues have been extensively studied, demonstrating significant efficacy against human pathogenic bacteria. This research indicates the potential for developing new antibiotics or antibacterial agents based on triazole chemistry, which could be crucial in addressing the growing issue of antibiotic resistance (Nagaraj et al., 2018).

Biochemical Analysis

Biochemical Properties

1-(2-Methoxy-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism . The inhibition of xanthine oxidase can lead to a decrease in uric acid production, which is beneficial in the treatment of gout and hyperuricemia. Additionally, this compound exhibits antimicrobial properties by interacting with bacterial enzymes, disrupting their normal function and leading to cell death .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the growth of cancer cells by interfering with the cell cycle and inducing apoptosis . Furthermore, this compound can alter the expression of genes involved in inflammation, thereby exhibiting anti-inflammatory effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound’s interaction with xanthine oxidase involves binding to the enzyme’s active site, thereby inhibiting its catalytic function . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. This compound exhibits good stability under various conditions, making it suitable for long-term studies . Over time, its effects on cellular function can vary, with some studies reporting sustained inhibition of enzyme activity and prolonged antimicrobial effects . The compound may undergo degradation under certain conditions, leading to a decrease in its efficacy .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound exhibits therapeutic effects, such as enzyme inhibition and antimicrobial activity . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, the compound’s inhibition of xanthine oxidase affects purine metabolism, leading to altered levels of uric acid and other metabolites . Additionally, this compound can modulate the activity of other metabolic enzymes, further impacting cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be transported into cells via specific membrane transporters, allowing it to reach its target sites and exert its effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, the compound’s localization to the nucleus can impact gene expression and other nuclear processes .

properties

IUPAC Name

1-(2-methoxyphenyl)-5-methyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-7-10(11(15)16)12-13-14(7)8-5-3-4-6-9(8)17-2/h3-6H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDIJXIDIHIYINO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424641
Record name 1-(2-Methoxy-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

210159-13-0
Record name 1-(2-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=210159-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methoxy-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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